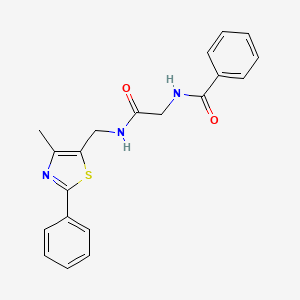
N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide, commonly known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its ability to induce Parkinson's disease-like symptoms in humans and animals. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the brain, leading to a decrease in dopamine levels and subsequent motor dysfunction.
Scientific Research Applications
Antimicrobial Activity
This compound has been found to have substantial antimicrobial activity . A series of derivatives of this compound were synthesized and screened for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, a Gram-positive strain Staphylococcus albus, and in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .
Antifungal Activity
Eight thiazolyl-1,2,3-triazolyl-alcohol derivatives of this compound reported promising antifungal activity against A. niger . This suggests that these compounds could assist in the development of lead compounds as a treatment against fungal infections .
Antibacterial Activity
Compounds derived from this compound showed good antibacterial activity against S. albus . This suggests potential use in the development of new antibacterial treatments .
Antitumor Activity
Some derivatives of this compound have shown promising results in antitumor activity. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and tested for their cytotoxicity activity on three human tumor cell lines .
Anticancer Activity
Three derivatives of this compound were evaluated against a breast cancer cell line for their antitumor activity . This suggests potential use in the development of new anticancer treatments .
Development of New Drugs
The compound is a part of the thiazole family, which is known for its broad range of chemical and biological properties. Thiazole derivatives have been used in the development of new drugs with diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antithrombotic Agent
This compound has been identified as a potent and long-acting antithrombotic agent . This suggests potential use in the treatment of thrombotic diseases .
Treatment Against Microbial Infection
The substantial antimicrobial activity of derivatives of this compound suggests that these compounds could assist in the development of lead compounds as a treatment against microbial infection .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a way that modulates their function . This modulation can result in changes to cellular processes, leading to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in microbial growth, inflammation, and cellular proliferation, among others.
Result of Action
Given the reported biological activities of thiazole derivatives , this compound may have effects such as inhibiting microbial growth, reducing inflammation, or modulating cellular proliferation.
properties
IUPAC Name |
N-[2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-17(26-20(23-14)16-10-6-3-7-11-16)12-21-18(24)13-22-19(25)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWKBCHXPLJAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

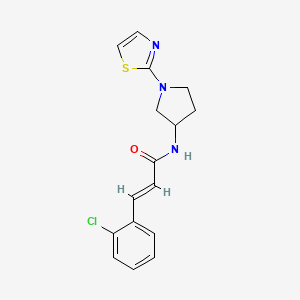

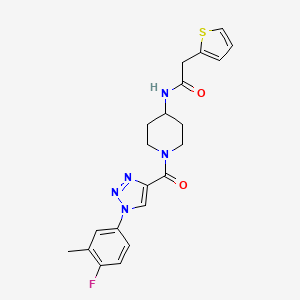
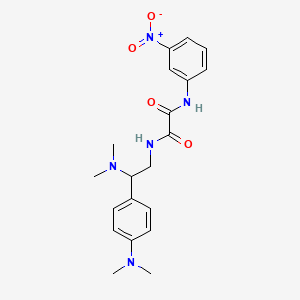
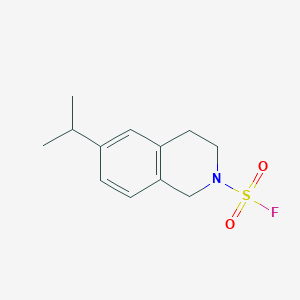
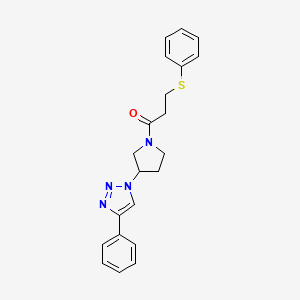
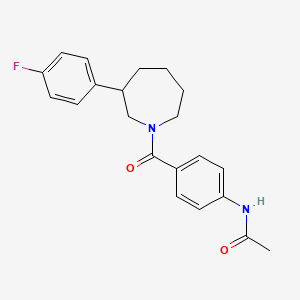
![(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2548741.png)
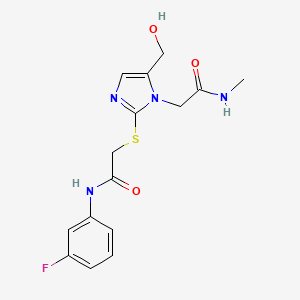
![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
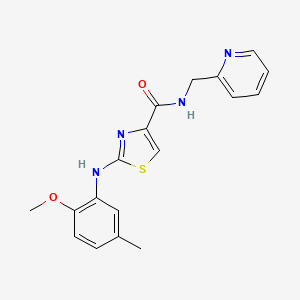
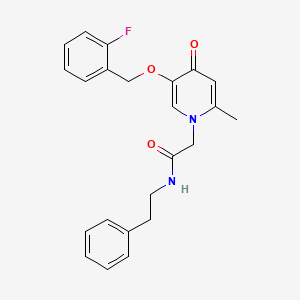
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)